molecular formula C22H26O8 B3887843 diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate

diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate

Cat. No.: B3887843
M. Wt: 418.4 g/mol
InChI Key: NZUKEAMZMPDLQH-WGDLNXRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of ester groups and conjugated double bonds, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of benzene-1,4-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The intermediate product is then subjected to further reactions involving ethoxy and oxopropenyl groups under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups and conjugated double bonds allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its conjugated double bonds and ester groups make it versatile for various chemical reactions and applications in different fields.

Properties

IUPAC Name

diethyl 2,5-bis[(E)-3-ethoxy-3-oxoprop-1-enyl]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-5-27-19(23)11-9-15-13-18(22(26)30-8-4)16(10-12-20(24)28-6-2)14-17(15)21(25)29-7-3/h9-14H,5-8H2,1-4H3/b11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUKEAMZMPDLQH-WGDLNXRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1C(=O)OCC)C=CC(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1C(=O)OCC)/C=C/C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate
Reactant of Route 3
diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.